4-Iodo-5-methyl-1H-benzoimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCPFMSCWVSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Characterization of 4 Iodo 5 Methyl 1h Benzoimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Specific experimental ¹H-NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 4-Iodo-5-methyl-1H-benzoimidazole, are not available in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Published ¹³C-NMR spectral data detailing the chemical shifts of the carbon atoms in the this compound structure could not be located.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
There is no available information regarding the use of advanced 2D NMR techniques for the structural assignment of this compound.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis
Characteristic Band Assignments for Functional Groups
Experimentally determined IR or FTIR spectra and the corresponding characteristic band assignments for the functional groups present in this compound are not documented in the available resources.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)
Information on the electronic absorption properties, including maximum absorption wavelengths (λmax), for this compound is not present in the public domain.
Analysis of Electronic Transitions and Conjugation Effects
The electronic absorption properties of benzimidazole (B57391) derivatives are of significant interest due to their prevalence in biologically active molecules and functional materials. The UV-Visible spectrum of 1-methyl-3-((1,2,3-benzotriazole)methyl)-benzimidazolium iodide, a related compound, exhibits absorption peaks corresponding to n→π* and π→π* electronic transitions. nih.gov Specifically, these transitions were observed at 356 nm and 304 nm, respectively. nih.gov The introduction of substituents, such as the iodo and methyl groups in this compound, is expected to influence the electronic distribution and conjugation within the benzimidazole core, thereby affecting the wavelengths and intensities of these characteristic absorption bands. The planarity of the benzimidazole system is a key factor in its electronic properties, and this can be influenced by the nature and position of substituents. researchgate.net
| Related Compound | Electronic Transition | Wavelength (nm) |
| 1-methyl-3-((1,2,3-benzotriazole)methyl)-benzimidazolium iodide | n→π | 356 |
| 1-methyl-3-((1,2,3-benzotriazole)methyl)-benzimidazolium iodide | π→π | 304 |
This table presents data for a structurally related benzimidazolium salt to provide context for the electronic transitions expected in benzimidazole derivatives.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for the determination of the molecular weight and elemental composition of a compound. Various MS techniques have been employed to characterize benzimidazole derivatives, providing high confidence in their identification.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a compound's elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. For instance, HRMS has been successfully used to confirm the structures of novel pyridine (B92270) derivatives containing a triphenyl-1H-imidazol-1-yl)methyl moiety, where the observed mass-to-charge ratio (m/z) was in good agreement with the calculated value. researchgate.net The application of HRMS to this compound would provide an exact mass measurement, confirming its molecular formula of C8H7IN2.
Electron Ionization (EI) Mass Spectrometry is a classic technique that provides information about the molecular weight and fragmentation pattern of a compound. The National Institute of Standards and Technology (NIST) maintains a spectral database that includes the mass spectrum of the parent compound, 1H-Benzimidazole, obtained by electron ionization. nist.gov This reference spectrum can be a valuable tool for interpreting the mass spectrum of substituted benzimidazoles like this compound, as the fragmentation patterns would likely show characteristic losses related to the benzimidazole core, as well as fragments corresponding to the iodo and methyl substituents.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and the characterization of individual compounds. rsc.org LC-MS methods have been developed for the quantification of various drugs and their metabolites in biological matrices. nih.gov For substituted imidazoles, LC-MS is used to monitor reaction progress and identify intermediates in synthetic procedures. Furthermore, documentation for compounds like 4-Iodo-5-methyl-1H-imidazole and 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde often includes LC-MS data as part of their characterization. bldpharm.combldpharm.com An LC-MS method for 1H-Benzimidazole, 5-methyl- has been described, highlighting its applicability for pharmacokinetic studies and impurity profiling. sielc.com
| Technique | Application in Benzimidazole Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition with high accuracy. researchgate.netnih.gov |
| Electron Ionization (EI) Mass Spectrometry | Provides molecular weight and fragmentation patterns. nist.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for reaction monitoring, impurity profiling, and pharmacokinetic studies. nih.govsielc.com |
This table summarizes the applications of different mass spectrometry techniques in the analysis of benzimidazole derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structures of numerous benzimidazole derivatives have been determined using this technique. researchgate.netmdpi.com For example, the analysis of various substituted benzimidazoles has revealed that the benzimidazole core is generally planar, with the planarity being influenced by the substituents. researchgate.net These studies also highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal packing. The crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was confirmed by single-crystal X-ray analysis, providing detailed information on its unit cell parameters and space group. mdpi.com A similar analysis of this compound would provide invaluable data on its molecular geometry and solid-state packing.
Analysis of Crystal Packing and Noncovalent Interactions
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the single-crystal X-ray analysis of this compound. Consequently, a detailed discussion of its crystal packing and an empirical analysis of its noncovalent interactions based on experimental crystallographic data cannot be provided at this time.
The determination of a crystal structure through techniques such as X-ray diffraction is fundamental to understanding the solid-state arrangement of molecules. This analysis reveals crucial information, including the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. Such data is the foundation for a thorough examination of intermolecular forces.
In the absence of specific crystallographic data for this compound, a speculative analysis would not be appropriate for a scientific article. However, based on the known functional groups within the molecule—an imidazole (B134444) ring, an iodine atom, and a methyl group—several types of noncovalent interactions would be anticipated to govern its crystal packing. These would likely include:
Hydrogen Bonding: The N-H group of the imidazole ring is a classic hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of chains or more complex networks of molecules.
Halogen Bonding: The iodine atom, being a large and polarizable halogen, has the potential to act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen of a neighboring imidazole ring.
π-π Stacking: The aromatic imidazole rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Comprehensive Search Reveals No Theoretical or Computational Studies on this compound
A thorough and extensive search of scientific literature and databases has found no specific theoretical or computational investigations on the chemical compound this compound.
Consequently, it is not possible to provide an article structured around the requested detailed outline, which includes:
Theoretical and Computational Investigations of 4 Iodo 5 Methyl 1h Benzoimidazole
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra
No published studies were found that specifically apply TD-DFT calculations to determine the electronic excitation energies, oscillator strengths, and simulated UV-Vis spectra for 4-Iodo-5-methyl-1H-benzoimidazole.
Reaction Mechanism Elucidation via Advanced Computational Chemistry
There is no available research detailing the elucidation of reaction mechanisms involving this compound through the use of advanced computational chemistry methods. Such studies would typically involve mapping potential energy surfaces, identifying transition states, and calculating activation energies for proposed reaction pathways.
A list of related, but distinct, compounds for which computational studies have been conducted is provided in the table below.
Substitution Reactions Involving the Iodine Atom
The carbon-iodine bond is the most reactive site on the benzene (B151609) portion of the this compound molecule for substitution reactions. The large size and high polarizability of the iodine atom make it an excellent leaving group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
In the case of this compound, the benzimidazole (B57391) ring itself is not a sufficiently strong electron-withdrawing group to highly activate the system for SNAr. While the iodine is an excellent leaving group, the absence of a nitro or similar activating group means that reactions with nucleophiles would likely require forcing conditions, such as high temperatures or the use of very strong nucleophiles. Research on 4(5)-bromo- and -iodo-imidazoles shows that they undergo nucleophilic displacement when activated by an adjacent nitro substituent.
This compound is an excellent precursor for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive toward oxidative addition to a palladium(0) catalyst, which is the first step in the catalytic cycles of these reactions. tcichemicals.com This makes it a more reactive substrate than the corresponding bromo or chloro derivatives.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. It is widely used to synthesize biaryl compounds. libretexts.orgorganic-chemistry.org this compound is expected to react efficiently with various aryl or heteroaryl boronic acids under standard Suzuki conditions to yield 4-aryl-5-methyl-1H-benzoimidazole derivatives. arkat-usa.org Microwave-assisted conditions have been shown to be effective for the Suzuki-Miyaura coupling of other iodobenzimidazoles, often leading to high yields in short reaction times. arkat-usa.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org It is a reliable method for the synthesis of substituted alkynes. The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would yield 4-alkynyl-5-methyl-1H-benzoimidazole derivatives. nih.govresearchgate.net Studies on similar iodo-imidazole compounds have demonstrated successful Sonogashira couplings. figshare.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org this compound could be coupled with alkenes like methyl acrylate to introduce a propenoate side chain at the 4-position. researchgate.netnih.gov This reaction is a powerful tool for C-C bond formation and the functionalization of aromatic rings.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | PdCl₂(dppf) or Pd(PPh₃)₄ | Na₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 4-Aryl-5-methyl-1H-benzoimidazole |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 4-Alkynyl-5-methyl-1H-benzoimidazole |
| Heck | CH₂=CH-R' | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 4-(Alkenyl)-5-methyl-1H-benzoimidazole |
Electrophilic Aromatic Substitution on the Benzimidazole Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The regiochemical outcome of the reaction on a substituted benzene ring is determined by the electronic properties of the substituents already present.
In this compound, the benzene part of the molecule has four available positions for substitution: C-2 (on the imidazole (B134444) ring), and C-5, C-6, and C-7 on the benzene ring. Electrophilic attack on the benzimidazole system generally favors the benzene ring over the imidazole ring. The directing effects of the existing substituents determine which position on the benzene ring is most reactive.
Fused Imidazole Ring: The imidazole portion of the molecule is electron-donating to the fused benzene ring, thus activating it toward electrophilic attack. This effect generally directs incoming electrophiles to the C-4 and C-7 positions.
Methyl Group (-CH₃): Located at the C-5 position, the methyl group is an activating group. It donates electron density through an inductive effect and hyperconjugation. As an activating group, it is an ortho, para-director. Therefore, it directs incoming electrophiles to the C-4 and C-6 positions.
Iodo Group (-I): Located at the C-4 position, the iodo group has a dual effect. It is deactivating due to its electron-withdrawing inductive effect (-I), but it is an ortho, para-director due to its electron-donating resonance effect (+M). It directs incoming electrophiles to the C-5 and C-7 positions.
Considering the combined influence of these groups on the available C-6 and C-7 positions:
Position C-6: This position is ortho to the activating methyl group and meta to the deactivating iodo group. The activating effect of the methyl group strongly favors substitution at this position.
Position C-7: This position is para to the iodo group and meta to the methyl group. It is also activated by the fused imidazole ring.
Reactions at the Methyl Group
The methyl group attached to the aromatic ring is also a site for chemical transformation, most notably oxidation.
The methyl group of methylbenzimidazole derivatives can be oxidized to a carboxylic acid group. This transformation is a common method for introducing a carboxyl functional group onto an aromatic ring, which can then serve as a handle for further synthetic modifications, such as esterification or amidation.
For this compound, oxidation would convert the 5-methyl group into a 5-carboxyl group, yielding 4-Iodo-1H-benzoimidazole-5-carboxylic acid. This reaction is typically carried out using strong oxidizing agents.
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous, basic solution, heat | 4-Iodo-1H-benzoimidazole-5-carboxylic acid |
| Potassium dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid, heat | 4-Iodo-1H-benzoimidazole-5-carboxylic acid |
The benzimidazole core is generally stable to these strong oxidizing conditions, allowing for the selective transformation of the methyl group. The resulting carboxylic acid is a valuable intermediate for the synthesis of more complex benzimidazole derivatives.
Chemical Reactivity and Transformations of this compound and its Derivatives
The synthetic versatility of the benzimidazole scaffold is central to its prominence in medicinal chemistry and materials science. The specific substitution pattern of this compound offers a unique combination of reactive sites, namely the nucleophilic imidazole nitrogens and the carbon-iodine bond, which is amenable to a variety of cross-coupling reactions. This article explores the chemical transformations at the imidazole nitrogen atoms and the functional group compatibility in advanced chemical transformations of this specific heterocyclic compound and its derivatives.
Design and Synthesis of Advanced 4 Iodo 5 Methyl 1h Benzoimidazole Derivatives
Synthesis of N-Substituted 4-Iodo-5-methyl-1H-benzoimidazole Derivatives
The nitrogen atoms of the benzimidazole (B57391) ring provide a readily accessible site for substitution, enabling the introduction of a wide variety of functional groups. The synthesis of N-substituted this compound derivatives is typically achieved through N-alkylation or N-arylation reactions.
In a general approach, the benzimidazole is first treated with a base to deprotonate the N-H group, forming a more nucleophilic benzimidazolide (B1237168) anion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). tsijournals.comresearchgate.net The choice of base and solvent can influence the reaction's efficiency and regioselectivity (N-1 vs. N-3 substitution), although for a symmetrically substituted benzimidazole, this is not a concern. Following deprotonation, the anion is reacted with an appropriate alkyl or aryl halide to yield the N-substituted product. tsijournals.comnih.gov
Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov For instance, the reaction of a 6-substituted 1H-benzimidazole with substituted halides under microwave irradiation has been shown to produce N-substituted derivatives in moderate to excellent yields (40-99%). nih.gov
Table 1: General Conditions for N-Substitution of Benzimidazoles
| Reagent Type | Base | Solvent | Conditions | Product |
|---|---|---|---|---|
| Alkyl Halide | NaOH (50% aq.) | - | Room Temperature | N-Alkylbenzimidazole |
| Alkyl Halide | K2CO3 | DMF | Reflux or Microwave | N-Alkylbenzimidazole |
| Substituted Halides | K2CO3 | - | Microwave Irradiation | N-Substituted Benzimidazole |
Development of C-2 Functionalized this compound Analogues
Functionalization at the C-2 position of the benzimidazole ring allows for the introduction of various substituents, significantly expanding the chemical space of accessible derivatives. A common strategy for C-2 functionalization involves the reaction of a suitably substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For example, the synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395). ias.ac.in
To synthesize C-2 functionalized this compound analogues, one would start with 4-iodo-5-methyl-1,2-phenylenediamine. This precursor can be reacted with a variety of aldehydes or carboxylic acids to introduce the desired group at the C-2 position. For instance, reaction with formic acid would yield the parent this compound. chemicalbook.com
Alternatively, direct C-H functionalization at the C-2 position of a pre-formed benzimidazole ring can be achieved, although this is less common. A more versatile approach for introducing substituents at C-2 of an existing benzimidazole involves a lithiation-electrophile quench sequence. This would entail N-protection, followed by deprotonation at C-2 with a strong base like t-butyllithium, and subsequent reaction with an electrophile. arkat-usa.org
Derivatization of the Benzene (B151609) Moiety via the Iodo Group
The iodo group at the C-4 position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the iodo-substituted benzimidazole with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi-res.comias.ac.in
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl and heteroaryl-substituted benzimidazoles. The reaction conditions are generally mild and tolerant of a wide range of functional groups. A typical catalytic system involves a palladium(0) source, which can be generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), and a base like potassium carbonate (K2CO3) or cesium fluoride (B91410) (CsF). ias.ac.innih.gov The reaction is typically carried out in a solvent such as dimethoxyethane (DME) or a mixture of ethanol (B145695) and water. ias.ac.innih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Catalyst | Base | Solvent | Reactant | Product |
|---|---|---|---|---|
| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl-substituted Heterocycle |
This methodology allows for the introduction of a diverse array of aryl and heteroaryl moieties at the C-4 position of the this compound core, leading to the generation of complex molecular architectures.
Synthesis of Poly-substituted Benzimidazole Frameworks
The synthesis of poly-substituted benzimidazole frameworks can be achieved by employing appropriately substituted starting materials. To obtain a poly-substituted this compound, one would begin with a substituted o-phenylenediamine precursor.
A general and effective method for the synthesis of benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. ias.ac.in For example, reacting a substituted o-phenylenediamine with a substituted benzaldehyde (B42025) in the presence of sodium metabisulfite (Na2S2O5) as an oxidizing agent in an ethanol-water mixture provides a facile route to 2,5(6)-disubstituted benzimidazoles. ias.ac.in
To synthesize a poly-substituted this compound, one could start with a pre-functionalized 4-iodo-5-methyl-1,2-phenylenediamine. This key intermediate can be prepared through a multi-step sequence starting from a simpler, commercially available precursor. For instance, the synthesis of 5-iodo-2-methylbenzimidazole has been reported starting from o-nitroaniline, involving iodination, reduction of the nitro group to an amine, and subsequent cyclization with acetic acid. google.com A similar strategy could be envisioned for the synthesis of the requisite 4-iodo-5-methyl-1,2-phenylenediamine.
Once the substituted o-phenylenediamine is in hand, it can be condensed with various aldehydes or carboxylic acids to introduce further diversity at the C-2 position, and the resulting poly-substituted benzimidazole can be further functionalized at the N-1 and/or N-3 positions as described in section 6.1.
Preparation of Benzimidazolium Salts and Ionic Derivatives
Benzimidazolium salts, a class of ionic liquids, are typically prepared by the quaternization of an N-substituted benzimidazole. nih.gov This process involves the reaction of a mono-N-alkylated benzimidazole with a second equivalent of an alkyl halide, leading to the formation of a 1,3-dialkylbenzimidazolium salt. nih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent like toluene. nih.gov
For the preparation of benzimidazolium salts derived from this compound, one would first perform a mono-N-alkylation as described in section 6.1. The resulting N-alkyl-4-iodo-5-methyl-1H-benzoimidazole can then be reacted with an alkylating agent, such as an alkyl halide, to yield the corresponding 1,3-disubstituted-4-iodo-5-methylbenzimidazolium salt.
Dicationic benzimidazolium ionic liquids can also be synthesized. This is typically achieved by reacting an N-alkylbenzimidazole with a dibromoalkane in a 2:1 molar ratio, resulting in a molecule with two benzimidazolium headgroups connected by an alkyl spacer. mdpi.com
The nature of the counter-anion in these ionic liquids can be readily modified through anion exchange reactions. rsc.org For example, a bromide or iodide salt can be converted to a tetrafluoroborate (B81430) or a bistriflimide salt by reacting it with a suitable silver or alkali metal salt, such as silver tetrafluoroborate (AgBF4) or lithium bis(trifluoromethanesulfonyl)imide (LiNTf2). mdpi.comrsc.org
Table 3: Methods for the Preparation of Benzimidazolium Salts
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| N-Alkylbenzimidazole | Alkyl Halide | 1,3-Dialkylbenzimidazolium Salt |
| N-Methylbenzimidazole | Dibromoalkane | Dicationic Benzimidazolium Salt |
This synthetic flexibility allows for the fine-tuning of the physicochemical properties of the resulting ionic liquids for various applications.
Emerging Research Frontiers and Industrial Applicability of Iodo Methylated Benzimidazoles
Applications in Catalysis and Ligand Design
Role as Ligands in Metal-Catalyzed Reactions
There is no specific information available in the current body of scientific literature detailing the use of 4-Iodo-5-methyl-1H-benzoimidazole as a ligand in metal-catalyzed reactions. However, the benzimidazole (B57391) core is a known and effective ligand scaffold. The nitrogen atoms in the imidazole (B134444) ring can coordinate with a variety of transition metals, and the substituents on the benzene (B151609) ring can be modified to fine-tune the electronic and steric properties of the resulting metal complexes. This adaptability has led to the use of benzimidazole derivatives in various catalytic applications. nih.gov
Potential in Organocatalysis
The potential of this compound in organocatalysis is yet to be investigated. Research on other benzimidazole derivatives has shown their utility as organocatalysts. For instance, chiral benzimidazole derivatives have been successfully employed as bifunctional catalysts in asymmetric synthesis, highlighting the potential of this heterocyclic system in mediating stereoselective transformations. thieme-connect.comresearchgate.netresearchgate.net The specific substitution pattern of this compound, with its iodo and methyl groups, could offer unique electronic and steric influences in a catalytic setting, a hypothesis that awaits experimental validation.
Integration into Advanced Materials Science
Chemical Building Blocks for Functional Materials
Currently, there are no published studies on the integration of this compound into advanced materials. The broader family of benzimidazoles has found applications in the development of functional materials, including fluorescent sensors and corrosion inhibitors, owing to their unique photophysical and chemical properties. nih.gov The presence of a heavy iodine atom in this compound could potentially impart interesting photophysical or electronic properties, making it a candidate for inclusion in novel materials, though this remains a theoretical prospect.
Role as Chemical Probes and Intermediates in Complex Organic Synthesis
The utility of this compound as a chemical probe or a key intermediate in complex organic synthesis is not documented. Halogenated heterocyclic compounds, such as iodinated benzimidazoles, are valuable precursors in organic synthesis, particularly in cross-coupling reactions where the iodo-substituent can be readily transformed. For example, 5-Iodo-1H-benzimidazole is noted as a precursor for more complex structures. biosynth.com This suggests a potential role for this compound as a building block for the synthesis of more elaborate molecules.
Sustainable and Scalable Synthesis Considerations for Industrial Production
A specific, industrially scalable synthesis for this compound has not been reported. However, established methods for the synthesis of related benzimidazole derivatives provide a blueprint for its potential production. A common route to benzimidazoles involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.gov
A plausible synthetic pathway for this compound could be extrapolated from the patented synthesis of 5-iodo-2-methylbenzimidazole. google.com This process involves the iodination of a substituted o-nitroaniline, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole ring. Adapting this to the target molecule would likely involve starting with 4-methyl-2-nitroaniline. The sustainability and scalability of such a route would depend on factors such as the choice of reagents, solvents, and reaction conditions, with a focus on green chemistry principles to minimize waste and energy consumption. For instance, the use of milder reducing agents and the recycling of solvents would be key considerations for industrial application.
Q & A
Basic: What are the standard synthetic routes for 4-Iodo-5-methyl-1H-benzoimidazole, and how is its structure confirmed experimentally?
Methodological Answer:
The synthesis typically involves iodination of a pre-functionalized benzimidazole core. For example:
- Step 1: React 5-methyl-1H-benzimidazole with iodine in the presence of an oxidizing agent (e.g., HIO₃) under controlled pH to introduce the iodine substituent .
- Step 2: Purify via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography.
- Characterization:
Table 1: Example synthetic yields and analytical data from analogous benzimidazoles :
| Compound | Yield (%) | 1H NMR δ (ppm) | HRMS [M+H]+ |
|---|---|---|---|
| 5-Methyl derivative | 77 | 2.45 (s, 3H) | 275.96 |
| Iodo derivative | 75 | 2.52 (s, 3H) | 274.95 |
Advanced: How can computational methods optimize the synthetic pathway for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Predict reaction energetics (e.g., iodination transition states) to identify optimal conditions (temperature, solvent polarity) .
- Retrosynthetic Analysis: Use tools like Pistachio/BKMS_METABOLIC to prioritize feasible precursors and intermediates .
- Solvent Optimization: Simulate solvent effects (e.g., DMF vs. methanol) on reaction kinetics using COSMO-RS models .
Advanced: What crystallographic techniques resolve structural ambiguities in iodinated benzimidazoles?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Twinned Data Handling: Apply SHELXL’s twin refinement for crystals with pseudo-merohedral twinning .
Basic: How is the biological activity of this compound evaluated in antimicrobial assays?
Methodological Answer:
- In vitro Testing:
- Controls: Compare with known antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
Advanced: How do electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling:
- DFT Calculations: Compare charge distribution at C-4 vs. C-5 positions to predict coupling efficiency .
Advanced: How to address contradictions in spectral data (e.g., NMR shifts) for iodinated benzimidazoles?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers) by analyzing spectra at 298 K vs. 323 K .
- 2D NMR (HSQC, HMBC): Assign ambiguous peaks via ¹H-¹³C correlations (e.g., confirming methyl vs. aromatic proton environments) .
- X-ray Crystallography: Validate static structural features if dynamic effects dominate solution-state spectra .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (e.g., >150°C indicates room-temperature stability) .
- Light Sensitivity: Store in amber vials; monitor photodegradation via HPLC over 30 days .
- Hygroscopicity: Use Karl Fischer titration to quantify water uptake in humid environments .
Advanced: How can green chemistry principles be applied to the synthesis of this compound?
Methodological Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst Recycling: Recover Pd catalysts via magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) .
- Waste Minimization: Optimize stoichiometry using DoE (Design of Experiments) to reduce excess reagents .
Advanced: What role does this compound play in structure-activity relationship (SAR) studies of antimicrobial agents?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with halogens (Cl, Br) or methyl groups at C-4/C-5 .
- Biological Testing: Compare MIC values to establish electronic/steric effects on activity .
- Computational Docking: Map binding poses in bacterial enzyme active sites (e.g., E. coli DNA gyrase) using AutoDock Vina .
Basic: What analytical techniques differentiate this compound from its structural isomers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
